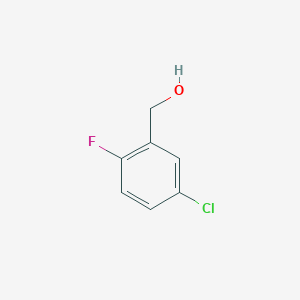

Alcohol bencílico 5-cloro-2-fluoro

Descripción general

Descripción

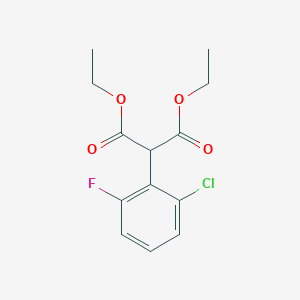

5-Chloro-2-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.58 . The IUPAC name for this compound is (5-chloro-2-fluorophenyl)methanol .

Synthesis Analysis

While specific synthesis methods for 5-Chloro-2-fluorobenzyl alcohol were not found in the search results, alcohols like this can generally be synthesized through various methods. For instance, 2-Fluorobenzyl alcohol was used in Nafion-H catalyzed preparation of diphenylmethyl ethers of alcohols .Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluorobenzyl alcohol is 1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

5-Chloro-2-fluorobenzyl alcohol is a liquid at room temperature . It has a boiling point of 233°C at 760 mmHg . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Química ambiental

Por último, el alcohol bencílico 5-cloro-2-fluoro se utiliza en química ambiental para estudiar la degradación y transformación de compuestos organoclorados y organofluorados en el medio ambiente. Comprender el comportamiento de estos compuestos puede conducir a mejores estrategias de gestión y remediación para los contaminantes ambientales.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del This compound, lo que demuestra su versatilidad e importancia en la investigación científica en diversos campos .

Safety and Hazards

5-Chloro-2-fluorobenzyl alcohol is classified as harmful and has the signal word "Warning" . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for 5-Chloro-2-fluorobenzyl alcohol were not found in the search results, research in the field of organic chemistry continues to explore the properties and potential applications of similar compounds. For instance, the reactions of alcohols have been studied extensively, and these studies could provide insights into the potential uses and reactions of 5-Chloro-2-fluorobenzyl alcohol .

Mecanismo De Acción

Mode of Action

Benzyl alcohols, in general, are known to undergo reactions such as conversion into alkyl halides . This involves a substitution reaction where the alcohol reacts with a hydrogen halide, producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .

Biochemical Pathways

It’s known that benzyl alcohols can participate in various biochemical reactions, including oxidation and reduction, esterification, and more . These reactions can influence various biochemical pathways and have downstream effects on cellular processes.

Pharmacokinetics

Like other benzyl alcohols, it’s likely to be absorbed in the body, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Benzyl alcohols can cause various physiological effects, such as skin and eye irritation, and respiratory irritation .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-fluorobenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at room temperature . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, such as pH, presence of other substances, and more .

Análisis Bioquímico

Biochemical Properties

It is known that benzylic alcohols, such as 5-Chloro-2-fluorobenzyl alcohol, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is known that the compound can cause skin and eye irritation, and respiratory system toxicity .

Molecular Mechanism

It is known that secondary and tertiary benzylic alcohols typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Propiedades

IUPAC Name |

(5-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHWNKHWLSRSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378594 | |

| Record name | 5-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188723-58-2 | |

| Record name | 5-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188723-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)